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o-Tolualdehyde-13C1 (carbonyl-13C): A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
o-Tolualdehyde, also known as 2-methylbenzaldehyde, is an aromatic aldehyde that serves as

a valuable building block in organic synthesis and is a metabolite of xylene. The isotopically

labeled version, o-Tolualdehyde-13C1 (carbonyl-13C), is a stable isotope-labeled analytical

standard crucial for a variety of research applications, particularly in drug metabolism studies,

mechanistic investigations, and as an internal standard for quantitative analysis by mass

spectrometry. The incorporation of a carbon-13 isotope at the carbonyl position provides a

distinct mass shift, enabling precise tracking and quantification of the molecule and its

metabolites in complex biological matrices. This technical guide provides a comprehensive

overview of the properties, synthesis, and metabolic fate of o-Tolualdehyde-13C1 (carbonyl-
13C).

Chemical and Physical Properties
The introduction of a 13C isotope at the carbonyl carbon results in a slightly higher molecular

weight for o-Tolualdehyde-13C1 compared to its unlabeled counterpart. Other physical
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properties are expected to be very similar.

Table 1: Chemical and Physical Properties

Property
o-Tolualdehyde-13C1
(carbonyl-13C)

o-Tolualdehyde
(unlabeled)

CAS Number 138151-99-2[1] 529-20-4[1]

Molecular Formula C₇¹³CH₈O C₈H₈O[2]

Molecular Weight 121.061 g/mol [1] 120.15 g/mol [2]

Appearance Colorless to pale yellow liquid Clear liquid

Boiling Point Not explicitly available 199-200 °C at 760 mmHg

Melting Point Not explicitly available < 25 °C

Density Not explicitly available 1.039 g/mL at 25 °C

Flash Point Not explicitly available 77 °C (170.6 °F)

Solubility Not explicitly available Insoluble in water

Synonyms 2-methyl(¹³C)benzaldehyde
2-Methylbenzaldehyde, o-

Toluic aldehyde

Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of o-Tolualdehyde-

13C1. While specific spectra for the labeled compound are not readily available in public

databases, the expected shifts and fragmentation patterns can be inferred from the data of the

unlabeled compound and the known properties of the 13C isotope.

Table 2: Spectroscopic Data
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Spectroscopic Technique
o-Tolualdehyde-13C1
(carbonyl-13C)
(Predicted/Inferred)

o-Tolualdehyde
(unlabeled)

¹³C NMR (CDCl₃)

The carbonyl carbon (C=O)

signal is expected to be a

singlet around 192.6 ppm,

similar to the unlabeled

compound, but will not show

coupling to ¹H. The other

carbon signals will be very

similar to the unlabeled

compound.

Carbonyl (C=O): 192.6

ppmAromatic C (quaternary):

136.3, 133.6 ppmAromatic CH:

131.8, 130.1, 128.9, 125.7

ppmMethyl (CH₃): 21.6 ppm

Mass Spectrometry (MS)

The molecular ion peak (M+) is

expected at m/z 121, one

mass unit higher than the

unlabeled compound.

Fragmentation patterns will

show a corresponding +1

mass shift for fragments

containing the carbonyl

carbon.

Molecular Ion (M+): m/z

120Major Fragments: m/z 119

(M-H), 91 (tropylium ion), 65

Infrared (IR) Spectroscopy

The C=O stretching frequency

may show a slight isotopic shift

to a lower wavenumber (by

~20-40 cm⁻¹) compared to the

unlabeled compound.

C=O Stretch: ~1700 cm⁻¹

(strong)Aromatic C-H Stretch:

~3030 cm⁻¹Aliphatic C-H

Stretch: ~2920, 2860

cm⁻¹Aldehydic C-H Stretch:

~2820, 2720 cm⁻¹

Experimental Protocols
Synthesis of o-Tolualdehyde (Unlabeled)
A common method for the synthesis of o-tolualdehyde is the oxidation of o-xylene. The

following is a representative protocol based on established chemical literature.

Materials:
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o-Xylene

Manganese dioxide (MnO₂)

Sulfuric acid (H₂SO₄)

Dichloromethane (CH₂Cl₂)

Sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of

o-xylene in dichloromethane is prepared.

An excess of activated manganese dioxide is added to the solution.

A catalytic amount of sulfuric acid is carefully added to the mixture.

The reaction mixture is heated to reflux and stirred vigorously for several hours. The

progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove

the manganese dioxide.

The filtrate is washed with a saturated solution of sodium bicarbonate to neutralize any

remaining acid, followed by washing with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure o-tolualdehyde.

Note: A specific protocol for the synthesis of o-Tolualdehyde-13C1 (carbonyl-13C) is not

readily available in the public domain. However, a common strategy for introducing a ¹³C label

at a carbonyl group involves the use of a ¹³C-labeled carbon source, such as ¹³CO₂ or K¹³CN,

in a suitable synthetic route. For example, a Grignard reagent derived from an appropriate

precursor could be reacted with ¹³CO₂ to form a ¹³C-labeled carboxylic acid, which can then be

converted to the aldehyde.

Experimental Workflow for Studying the Metabolism of
o-Tolualdehyde-13C1
The use of o-Tolualdehyde-13C1 is particularly valuable in metabolic studies. A typical workflow

to investigate its metabolism, for instance in liver microsomes, is outlined below.
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Figure 1: Experimental workflow for studying the metabolism of o-Tolualdehyde-13C1. (Within
100 characters)

Metabolic Pathway
The primary metabolic pathway for o-tolualdehyde in mammals involves oxidation to its

corresponding carboxylic acid, o-toluic acid. This reaction is primarily catalyzed by cytochrome

P450 (CYP) enzymes located in the liver. The carbonyl-13C label remains in the carboxylic acid

metabolite, allowing for its unambiguous identification and quantification.

Phase I Metabolism
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(CH₃C₆H₄¹³CHO)

o-Toluic Acid-13C1
(CH₃C₆H₄¹³COOH)
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e⁻
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Figure 2: Metabolic oxidation of o-Tolualdehyde-13C1 by Cytochrome P450. (Within 100
characters)

Safety and Handling
o-Tolualdehyde is considered a hazardous substance. It may be harmful if swallowed, inhaled,

or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.

When heated to decomposition, it may emit toxic fumes. Standard laboratory safety
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precautions should be followed when handling this compound, including the use of personal

protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a

well-ventilated area, preferably in a fume hood.

Conclusion
o-Tolualdehyde-13C1 (carbonyl-13C) is a critical tool for researchers in the fields of drug

metabolism, toxicology, and analytical chemistry. Its stable isotope label allows for precise and

accurate tracing and quantification in complex biological systems. Understanding its chemical

and physical properties, spectroscopic characteristics, and metabolic fate is essential for its

effective application in scientific research. This guide provides a foundational overview to

support the use of this important labeled compound in advancing our understanding of

xenobiotic metabolism and in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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